molecular formula C5H11ClFN B2829096 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2305254-83-3

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2829096
CAS No.: 2305254-83-3
M. Wt: 139.6
InChI Key: JKAJXTLZYZNHQJ-BPNVWSNHSA-N
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Description

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound featuring a cyclobutane ring scaffold substituted with a fluoromethyl group and a primary amine functional group, the latter stabilized as a hydrochloride salt to enhance its solubility and stability for research applications. The molecular formula for this compound is C 5 H 10 FClN . Its structure, characterized by the strained four-membered cyclobutane ring, introduces significant ring tension and unique stereoelectronic properties, while the incorporation of fluorine atoms profoundly influences the molecule's physicochemical characteristics, including metabolic stability, lipophilicity, and bioavailability . This compound is a valuable building block in medicinal chemistry and drug discovery research, particularly for the construction of more complex molecules. The primary amine serves as a handle for amide bond formation or other coupling reactions, and the fluoromethyl group can act as a bioisostere or be used to modulate electronic effects . Fluorine-containing fragments like this are of high interest in the design of active pharmaceutical ingredients (APIs), as the introduction of fluorine or fluorinated groups is a well-established strategy to improve a compound's binding affinity, membrane permeability, and overall pharmacokinetic profile . Researchers utilize this reagent in the synthesis of novel compounds for various biological evaluations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJXTLZYZNHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137697-07-3
Record name 3-(fluoromethyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cycloaddition and nucleophilic substitution reactions, and employing efficient purification techniques such as crystallization and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) CAS No. Key Substituents
3-(Fluoromethyl)cyclobutan-1-amine HCl C₅H₉FClN 216.33 EN300-366826 3-fluoromethyl, 1-amine
3-Methylcyclobutanamine HCl C₅H₁₂ClN 145.65 1093951-55-3 3-methyl, 1-amine
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl C₅H₇ClF₅N 211.56 2490375-73-8 3,3-difluoro, 1-trifluoromethyl
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl C₁₁H₁₂F₃N·HCl 257.7 CID 50988666 3-trifluoromethylphenyl, 1-amine
cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl C₇H₁₆ClNO 165.66 1909294-44-5 3-isopropyloxy, 1-amine

Research Findings and Implications

  • Metabolic Stability : Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit enhanced resistance to oxidative metabolism due to fluorine’s inductive effects .
  • Solubility vs. Permeability : Aromatic substitutions (e.g., trifluoromethylphenyl) improve target affinity but may require formulation adjustments to address poor aqueous solubility .
  • Stereochemical Considerations : Positional isomers like 1-(fluoromethyl)cyclobutan-1-amine HCl highlight the importance of stereochemistry in drug design, as seen in chiral syntheses of Encenicline hydrochloride for Alzheimer’s disease .

Biological Activity

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with a fluoromethyl group (-CH2F) and an amine group (-NH2) attached, existing primarily as a hydrochloride salt which enhances its stability and solubility in polar solvents. Its molecular formula is C5H9ClFNC_5H_9ClFN with a molecular weight of approximately 175.58 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluoromethyl group enhances the compound's ability to form strong interactions with enzymes, potentially leading to inhibition of their activity. This is significant in the context of drug design, where such interactions can modulate enzymatic pathways involved in disease processes.
  • Receptor Modulation : The compound has been investigated for its effects on histamine-3 (H3) receptors, which are implicated in various neurological processes. Binding affinities for these receptors have been reported between 0.05 nM to 150 nM, indicating potential therapeutic applications in cognitive disorders and other conditions modulated by H3 receptor activity .

Pharmacological Potential

This compound has shown promise in several pharmacological contexts:

Case Studies and Experimental Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyCompoundIC50 Value (µM)Biological Activity
Analog A10.20Antiproliferative against T47-D cells
Analog B3.29Cytotoxic effects on PC-3 cells
H3 Ligand0.05 - 0.2Modulation of neuronal activity

These findings suggest that structural modifications can significantly impact the biological efficacy of cyclobutane derivatives.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)cyclobutan-1-amine hydrochlorideContains trifluoromethyl instead of fluoromethylEnhanced electron-withdrawing properties
1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochlorideMethyl substitution at position 1Alters steric hindrance and reactivity
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochlorideAdditional fluorine atomAffects electronic properties and interactions

This comparative analysis highlights how variations in structure can lead to differences in biological activity, suggesting avenues for further research.

Q & A

Synthesis and Optimization of 3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride

Basic: What are the established synthetic routes for this compound? The synthesis typically involves:

Cyclobutane Ring Formation : Cyclization of precursors (e.g., via [2+2] photocycloaddition or strain-driven ring closure) .

Fluoromethyl Group Introduction : Fluorination using reagents like Selectfluor or fluoromethyl iodide under controlled conditions .

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt .

Advanced: How can reaction conditions be optimized for improved yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) during fluorination reduce side reactions .
  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclobutane ring stability .
  • Green Chemistry : Solvent substitution (e.g., replacing DCM with ethyl acetate) improves sustainability .

Structural Characterization and Computational Modeling

Basic: What analytical techniques are used to confirm the compound’s structure?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluoromethyl positioning (δ ~ -200 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks at m/z 216.33 (M+H+^+) .
  • X-ray Diffraction : Resolves cyclobutane ring geometry and salt conformation .

Advanced: How can computational models predict reactivity and stability?

  • DFT Calculations : Assess strain energy of the cyclobutane ring (~25 kcal/mol) and fluoromethyl group electronic effects .
  • Molecular Dynamics : Simulate solubility in aqueous buffers (logP ~1.2) .

Solubility, Stability, and Degradation Pathways

Basic: What are the solubility and storage recommendations?

  • Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO) but poorly in hexane .
  • Storage : Stable at -20°C under inert atmosphere; hygroscopicity requires desiccant use .

Advanced: What are the key degradation pathways under acidic/basic conditions?

  • Acidic Hydrolysis : Fluoromethyl group cleavage to form cyclobutan-1-amine .
  • Oxidative Degradation : Forms 3-carboxycyclobutan-1-amine under strong oxidizers (e.g., KMnO₄) .

Purification and Analytical Challenges

Basic: What purification methods are effective for this compound?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Silica gel with 5% NH₄OH in ethyl acetate improves separation .

Advanced: How can impurities from fluorination byproducts be resolved?

  • HPLC-MS : Detect and quantify difluoromethyl analogs (e.g., 3-(difluoromethyl) derivatives) .
  • Ion-Pair Chromatography : Resolves hydrochloride salt from free amine forms .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological targets are hypothesized for this compound?

  • Neurotransmitter Receptors : Potential affinity for serotonin (5-HT₂) and dopamine receptors due to structural similarity to arylcyclohexylamines .
  • Enzyme Inhibition : Fluorine’s electronegativity may enhance binding to cytochrome P450 isoforms .

Advanced: How does fluoromethyl substitution influence pharmacological profiles?

  • SAR Studies : Compare with 3-(trifluoromethyl) and 3-(chloromethyl) analogs:
    • Fluoromethyl improves metabolic stability vs. chloromethyl .
    • Reduced lipophilicity vs. trifluoromethyl analogs (clogP: 1.2 vs. 2.1) .

Addressing Contradictions in Synthetic Literature

Advanced: How to resolve discrepancies in reported yields for fluorination steps?

  • Meta-Analysis : Compare Selectfluor (60–70% yield ) vs. NFSI (45–55% yield ) efficiencies.
  • Side Reaction Mitigation : Trace water removal (molecular sieves) minimizes HF byproducts .

Interaction Studies with Biological Targets

Advanced: What methodologies elucidate binding mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to 5-HT₂A receptors (Kd_d ~50 nM) .
  • Cryo-EM : Resolve compound-enzyme complexes (e.g., CYP3A4) to identify interaction sites .

Solvent Effects on Reaction Kinetics

Advanced: How do solvent polarity and proticity influence fluorination rates?

  • Polar Aprotic Solvents : DMF accelerates fluorination (k = 0.15 min⁻¹) vs. THF (k = 0.08 min⁻¹) .
  • Water Content : >2% H₂O reduces yield by 30% due to hydrolysis .

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